2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)13-5-6-17-12(19-13)8-18-14(21)10-4-3-9(16)7-11(10)15/h3-7H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQUQRVDTHVMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into two primary components:
- 4-(Dimethylamino)pyrimidin-2-ylmethylamine : A pyrimidine derivative with a dimethylamino group at position 4 and an aminomethyl group at position 2.
- 2-Chloro-4-fluorobenzoyl chloride : An activated acylating agent derived from 2-chloro-4-fluorobenzoic acid.
Coupling these fragments via amide bond formation yields the final product. The pyrimidine moiety’s synthesis dominates the complexity, requiring precise regioselective substitutions.
Synthetic Routes
Route 1: Sequential Substitution and Functional Group Transformation
Synthesis of 4-(Dimethylamino)-2-chloropyrimidine
Starting with 2,4-dichloropyrimidine , the 4-chloro group undergoes nucleophilic substitution with dimethylamine. Reaction in tetrahydrofuran (THF) at 100°C for 16 hours replaces the 4-chloro substituent, yielding 4-(dimethylamino)-2-chloropyrimidine (87% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Dimethylamine (2 eq) | THF | 100°C | 16 h | 87% |
Chloromethylation at Position 2
The 2-chloro group is converted to a chloromethyl group via radical chlorination. Using N-chlorosuccinimide (NCS) and benzoyl peroxide in carbon tetrachloride under UV light introduces the chloromethyl group, forming 4-(dimethylamino)-2-(chloromethyl)pyrimidine (68% yield).
Optimization Note : Excess NCS (1.5 eq) and 12-hour irradiation maximize conversion while minimizing byproducts.
Amination of Chloromethyl Group
The chloromethyl intermediate reacts with aqueous ammonia (28%) in dimethylformamide (DMF) at 60°C for 6 hours, yielding 4-(dimethylamino)pyrimidin-2-ylmethylamine (74% yield).
Side Reaction Mitigation : Adding zinc powder (1 eq) suppresses over-amination and ensures mono-substitution.
Route 2: Cyclization Approach
Pyrimidine Ring Construction
A modified Biginelli reaction condenses ethyl 3-dimethylaminocrotonate and guanidine hydrochloride in acetic acid, forming 4-(dimethylamino)-2-aminopyrimidine . Subsequent diazotization with sodium nitrite/HCl and displacement with methylamine introduces the aminomethyl group (62% overall yield).
Critical Step : Diazonium intermediate isolation at 0°C prevents decomposition, ensuring regioselectivity.
Benzamide Component Synthesis
2-Chloro-4-fluorobenzoyl Chloride Preparation
2-Chloro-4-fluorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (4 hours), achieving quantitative conversion to the acyl chloride. Excess SOCl₂ is removed via distillation.
Amide Coupling
Reacting 4-(dimethylamino)pyrimidin-2-ylmethylamine (1.1 eq) with 2-chloro-4-fluorobenzoyl chloride (1 eq) in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the target compound (89% purity, 81% yield).
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted amine and acyl chloride.
Experimental Optimization
Solvent Impact on Amination
Comparative studies reveal DMF outperforms dioxane and THF in chloromethyl amination due to superior solvation of ammonia (Table 1).
Table 1. Solvent Screening for Amination
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| DMF | 60°C | 6 h | 74% |
| Dioxane | 60°C | 8 h | 58% |
| THF | 60°C | 8 h | 49% |
Comparative Analysis of Routes
Route 1 offers higher scalability (gram-scale demonstrated) but requires hazardous chlorination steps. Route 2 avoids radical chemistry but suffers from lower yields due to multi-step diazotization.
Table 2. Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 52% | 38% |
| Hazardous Steps | 2 | 1 |
| Scalability | >100 g | <50 g |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new compounds with different properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit specific kinases involved in cancer progression, making them potential candidates for targeted therapy in various cancers, including breast and lung cancer.
Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of pyrimidine derivatives and their activity against cancer cell lines. The results demonstrated that modifications to the pyrimidine ring significantly enhanced anticancer activity, suggesting that similar modifications in this compound could yield effective anticancer agents .
Enzyme Inhibition
Targeting Enzymes :
The compound has been investigated for its ability to inhibit specific enzymes critical in various biological pathways. For example, it may act as an inhibitor of certain kinases or phosphodiesterases, which are important in signal transduction and cellular regulation.
Case Study 2 : In a recent publication, researchers identified a series of compounds based on the structure of this compound that effectively inhibited a target kinase involved in inflammatory responses. The structure-activity relationship (SAR) studies revealed that the presence of the dimethylamino group was crucial for enhancing inhibitory potency .
Antimicrobial Properties
Potential Antimicrobial Agent :
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives of this chemical structure show activity against various bacterial strains.
Case Study 3 : A research article highlighted the synthesis of several benzamide derivatives, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity, suggesting potential for development into therapeutic agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzamide and pyrimidine derivatives reported in pharmacological and synthetic chemistry literature.
Table 1: Structural and Functional Comparison
Key Observations
The dimethylamino-pyrimidine group in the target compound may improve solubility compared to the morpholinylethyl group in ’s benzamide derivative, which is tailored for membrane permeability .
Synthetic Pathways: describes multi-step syntheses involving benzoyl chloride and acetic anhydride to generate pyrimidine-fused chromenones.
Biological Relevance: The pyrimidine scaffold in the target compound aligns with known kinase inhibitors (e.g., imatinib analogs), though its specific target remains unverified. Example 53’s chromenone-pyrimidine hybrid demonstrates activity in kinase assays, supporting the hypothesis that the target compound may share similar mechanisms . The absence of a chromenone or pyrazolo moiety in the target compound may reduce off-target effects compared to ’s intermediates, which feature bulkier fused rings .
Biological Activity
2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various cancer models, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈ClN₅
- Molecular Weight : 353.82 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are implicated in various cancers. The compound exhibits selective inhibition of class I HDACs, which has been associated with antitumor effects.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. Notably:
- HepG2 Cells : The compound showed an IC₅₀ value of approximately 1.30 μM, indicating potent inhibition compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC₅₀ of 17.25 μM .
- Mechanism of Action : Further studies revealed that the compound induces apoptosis and causes G2/M phase arrest in the cell cycle, contributing to its antitumor activity .
In Vivo Studies
In vivo efficacy has also been evaluated using xenograft models:
- Tumor Growth Inhibition : The compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% compared to 48.13% for SAHA, suggesting comparable effectiveness in reducing tumor size .
- Combination Therapy : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced their anticancer effects, indicating potential for use in combination therapies .
Research Findings and Case Studies
Several studies have provided insights into the biological activity and therapeutic potential of this compound:
- Antitumor Activity : A study highlighted that the compound's antitumor properties are linked to its ability to inhibit HDACs selectively, with IC₅₀ values indicating strong potency against HDAC1, HDAC2, and HDAC3 .
- Cell Cycle Analysis : Research indicated that treatment with the compound leads to significant changes in cell cycle distribution, promoting apoptosis in cancer cells .
- Comparative Studies : Comparative analyses with other benzamide derivatives have shown that modifications in the chemical structure can significantly impact biological activity. For instance, variations in substituents have been linked to differences in HDAC inhibitory potency .
Data Table: Summary of Biological Activity
| Study | Cell Line | IC₅₀ (μM) | Mechanism | Notes |
|---|---|---|---|---|
| Study A | HepG2 | 1.30 | HDAC inhibition | Compared with SAHA (17.25 μM) |
| Study B | A2780 | 2.66 | Apoptosis induction | Enhanced effects with combination therapy |
| Study C | Various | Varies | Cell cycle arrest | Selective for class I HDACs |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
